Cas no 226718-01-0 (Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate)

Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate is a fluorinated nicotinate derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorobenzyl group at the 4-position and a methyl ester at the 6-position, offering unique reactivity for further functionalization. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may improve bioavailability in drug development. The ester group provides a versatile handle for hydrolysis or transesterification, facilitating downstream modifications. This compound is particularly valuable as an intermediate in synthesizing bioactive molecules, where precise fluorination patterns are critical for optimizing binding affinity and selectivity. High purity and well-defined synthetic pathways ensure reproducibility in research applications.
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate structure
226718-01-0 structure
Product Name:Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate
CAS No:226718-01-0
MF:C15H13F2NO2
MW:277.26603102684
CID:1094538
PubChem ID:73554539
Update Time:2025-10-19

Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate
    • 226718-01-0
    • Methyl4-(3,5-difluorobenzyl)-6-methylnicotinate
    • METHYL 4-[(3,5-DIFLUOROPHENYL)METHYL]-6-METHYLPYRIDINE-3-CARBOXYLATE
    • Inchi: 1S/C15H13F2NO2/c1-9-3-11(14(8-18-9)15(19)20-2)4-10-5-12(16)7-13(17)6-10/h3,5-8H,4H2,1-2H3
    • InChI Key: PFIWWLXONUADQC-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)CC1=CC(C)=NC=C1C(=O)OC)F

Computed Properties

  • Exact Mass: 277.09143498g/mol
  • Monoisotopic Mass: 277.09143498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 39.2Ų

Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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